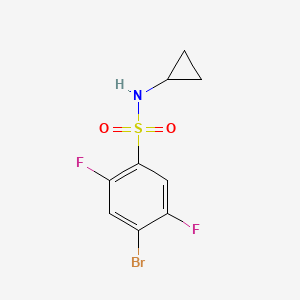

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Descripción general

Descripción

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a chemical compound with the molecular formula C9H8BrF2NO2S It is characterized by the presence of bromine, cyclopropyl, and difluorobenzenesulfonamide groups

Métodos De Preparación

The synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromo-2,5-difluorobenzenesulfonyl chloride+cyclopropylamine→this compound

The reaction conditions include maintaining an appropriate temperature and using solvents that facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher yields and purity.

Análisis De Reacciones Químicas

Reaction Pathway:

-

Sulfonation of 2-bromo-1,4-difluorobenzene

-

Sulfonamide Formation

Bromine Substituent

The bromine atom at the para position of the aromatic ring is a key reactive site:

-

Potential for Cross-Coupling Reactions : Bromoarenes are substrates for Suzuki-Miyaura couplings. While direct examples for this compound are not reported, analogous reactions (e.g., coupling with aryl boronic acids) are common in sulfonamide chemistry to form biaryl structures .

Fluorine Substituents

The fluorine atoms at positions 2 and 5 influence electronic properties but exhibit limited reactivity under standard conditions.

Sulfonamide Group

The –SONH– moiety can participate in:

-

Hydrogen Bonding : Stabilizes crystal packing via N–H···O interactions .

-

Derivatization : Reactivity with electrophiles or nucleophiles at the sulfonamide nitrogen is possible but not explicitly documented for this compound.

Crystallographic and Structural Insights

The crystal structure (triclinic, space group ) reveals:

-

Bond Lengths :

-

C–Br: 1.884 Å

-

C–F (C2–F5): 1.349 Å

-

C–F (C5–F1): 1.353 Å

-

-

Hydrogen Bonding :

Biological and Pharmacological Implications

Though not directly a chemical reaction, the compound’s role as an intermediate is notable:

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is utilized as a reagent in organic synthesis , serving as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Reduction and Oxidation Reactions: It can undergo reduction to remove the bromine atom or oxidation to form bromate ions.

Biology

Research indicates that this compound exhibits significant biological activity , particularly in enzyme inhibition. Studies have explored its potential as:

- Anticancer Agent: Preliminary investigations suggest it may inhibit cancer cell growth through specific molecular interactions.

- Enzyme Inhibitor: It has been studied for its ability to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Medicine

In medicinal chemistry, this compound is being investigated for:

- Pharmacological Properties: Its potential therapeutic uses include anti-inflammatory and antimicrobial activities.

- Drug Development: The compound's unique structure makes it a candidate for developing new drugs targeting specific diseases.

Industry

This compound finds applications in the development of new materials and chemical processes. Its properties are leveraged in:

- Material Science: Used in creating advanced polymers and materials with enhanced characteristics.

- Chemical Processes: Acts as an intermediate in various industrial chemical syntheses.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule. Detailed studies are required to elucidate the exact mechanism of action for each application.

Comparación Con Compuestos Similares

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide can be compared with other similar compounds, such as:

4-Bromo-2,5-difluorobenzenesulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and applications.

N-Cyclopropyl-2,5-difluorobenzenesulfonamide:

4-Bromo-N-cyclopropylbenzenesulfonamide: Lacks the fluorine atoms, which can impact its chemical behavior and interactions.

Actividad Biológica

4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom, a cyclopropyl group, and two fluorine atoms attached to a benzenesulfonamide core. These structural elements contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has shown potential as an enzyme inhibitor and may affect protein interactions, particularly in pathways involved in cell signaling and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes critical for various metabolic processes. For instance, it may interfere with the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .

- Protein Interaction : Its sulfonamide moiety allows it to mimic substrates essential for enzyme function, thus blocking their activity.

Biological Activity

Research indicates that this compound exhibits significant anticancer activity . It has been evaluated in various studies for its effects on cancer cell lines.

Case Studies:

- Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in HCT-116 colorectal cancer cells by blocking key signaling pathways . Flow cytometry results indicated a dose-dependent increase in apoptotic cells.

- Enzyme Inhibition Studies : The compound was tested against several enzymes involved in cancer metabolism. It showed promising results in inhibiting specific targets that are overexpressed in cancerous tissues.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom and cyclopropyl group | Anticancer activity |

| 4-Bromo-2,5-difluorobenzenesulfonamide | Lacks cyclopropyl group | Reduced reactivity |

| N-Cyclopropyl-2,5-difluorobenzenesulfonamide | Lacks bromine atom | Different pharmacological profile |

Research Findings

Recent studies have highlighted the significance of substituents on the benzene ring affecting the biological activity of sulfonamides. For instance, the presence of the cyclopropyl group enhances the compound's potency as an enzyme inhibitor compared to its analogs lacking this feature .

Propiedades

IUPAC Name |

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWJHDBHIBYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide crystallizes in the triclinic crystal system, specifically in the P1̅ space group []. Its unit cell dimensions are: a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3)°, β = 111.201°, γ = 105.856(2)°. The unit cell volume is 551.08(8) Å3 and it contains two molecules (Z = 2) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.